2-(1-Tetrazolyl)benzylamine
Overview
Description
2-(1-Tetrazolyl)benzylamine is an organic compound that features a benzylamine moiety substituted with a tetrazole ring. Tetrazoles are a class of synthetic organic heterocyclic compounds consisting of a five-membered ring with four nitrogen atoms and one carbon atom . This unique structure imparts significant thermal stability and high nitrogen content, making tetrazoles valuable in various applications .
Mechanism of Action
Target of Action
It’s known that tetrazoles, a class of compounds to which 2-(1-tetrazolyl)benzylamine belongs, act as nonclassical bioisosteres of carboxylic acids . They are often used in medicinal chemistry due to their near pKa values, allowing them to interact with a variety of biological targets .
Mode of Action
Tetrazoles are known for their electron-donating and electron-withdrawing properties . The planar structure of tetrazole favors stabilization of electrostatic repulsion of negatively charged ions by delocalization of electrons, which is advantageous for receptor–ligand interactions . This suggests that this compound may interact with its targets in a similar manner.
Biochemical Pathways
Tetrazoles have been found to exhibit a broad range of biological activities, including antibacterial, antifungal, antitumor, analgesic, antinociceptive, antimycobacterial, antidiabetic, anticonvulsant, cyclooxygenase inhibitory, anti-inflammatory, and antihypertensive activities . This suggests that this compound may affect multiple biochemical pathways.
Pharmacokinetics
Tetrazolate anions, a class of compounds to which this compound belongs, are more soluble in lipids than carboxylic acids . This allows medicine molecules to penetrate more easily through cell membranes, potentially enhancing the bioavailability of this compound .
Result of Action
Given the broad range of biological activities exhibited by tetrazoles , it can be inferred that this compound may have diverse molecular and cellular effects.
Action Environment
It’s known that environmental and stressing factors can directly influence the metabolism of plants, which are a source of many chemical compounds . This suggests that environmental factors could potentially influence the action of this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Tetrazolyl)benzylamine typically involves the reaction of benzylamine with sodium azide and orthoesters under acidic conditions. The reaction is carried out in an acetic acid medium, and the resulting product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure consistent product quality. The final product is often subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
2-(1-Tetrazolyl)benzylamine undergoes various chemical reactions, including:
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, where the nitrogen atoms act as nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a nickel catalyst.
Substitution: Various nucleophiles such as alkyl halides and amines.
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Amine derivatives.
Substitution: Substituted tetrazole derivatives.
Scientific Research Applications
2-(1-Tetrazolyl)benzylamine has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
1H-Tetrazole: A parent compound with a similar tetrazole ring structure.
2H-Tetrazole: An isomer of 1H-tetrazole with different tautomeric forms.
5H-Tetrazole: Another isomer with a non-aromatic structure.
Uniqueness
2-(1-Tetrazolyl)benzylamine is unique due to its combination of a benzylamine moiety and a tetrazole ring. This structure imparts distinct chemical properties, such as high thermal stability and reactivity, making it valuable in various applications .
Properties
IUPAC Name |
[2-(tetrazol-1-yl)phenyl]methanamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N5/c9-5-7-3-1-2-4-8(7)13-6-10-11-12-13/h1-4,6H,5,9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAPGCSIVXSTJOS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN)N2C=NN=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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